molecular formula C10H11ClO3 B095038 2-(2-Chlorophenoxy)-2-methylpropanoic acid CAS No. 17413-79-5

2-(2-Chlorophenoxy)-2-methylpropanoic acid

Cat. No. B095038
CAS RN: 17413-79-5
M. Wt: 214.64 g/mol
InChI Key: ZEQSWIRBIUYYFA-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-2-methylpropanoic acid is a chemical compound that belongs to the class of phenoxypropanoic acids. These compounds are known for their diverse biological activities and are often explored for their potential as pharmaceutical agents. The compound of interest has a chlorinated phenoxy group attached to a methylpropanoic acid moiety, which could imply certain physical and chemical properties as well as biological activities.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a general synthesis of 2-alkoxy-2-phenylpropanoic acids has been reported, which involves the epoxidation of α-methylstyrene followed by an acid-catalyzed in situ ring opening to yield the corresponding alcohols, which are then oxidized to the carboxylic acids . Although the specific synthesis of 2-(2-chlorophenoxy)-2-methylpropanoic acid is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2-chlorophenoxy)-2-methylpropanoic acid has been determined through crystallography. For example, the crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid shows that the molecules form hydrogen-bonded cyclic dimers and have a synplanar-synplanar side-chain conformation . Another study on the optically active form of 2-(4-chlorophenoxy)propionic acid reveals that the carboxylic acid group adopts an antiplanar conformation and forms a catemer motif . These findings provide insights into the possible conformational preferences of 2-(2-chlorophenoxy)-2-methylpropanoic acid.

Chemical Reactions Analysis

The reactivity of phenoxypropanoic acid derivatives can be inferred from studies on similar compounds. For instance, the Baker-Venkatraman transformation has been employed to synthesize 1-(2',4'-dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones from related aroyloxyacetophenones . This suggests that 2-(2-chlorophenoxy)-2-methylpropanoic acid could undergo similar transformations, leading to a variety of potential derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-chlorophenoxy)-2-methylpropanoic acid can be extrapolated from related compounds. For example, the crystal structure analysis of similar molecules provides information on their solid-state properties, such as molecular conformation and packing . The solubility, melting point, and other physicochemical properties would be influenced by the presence of the chlorophenoxy group and the methylpropanoic acid structure. Additionally, the presence of a chloro substituent could affect the compound's reactivity and interaction with biological targets.

Scientific Research Applications

  • Pharmacology and Drug Metabolism :

    • Clofibrate, a drug metabolized into 2-(4′-chlorophenoxy)-2-methylpropanoic acid, forms four glucuronic acid conjugates in human urine. These conjugates differ structurally at the glucuronic acid moiety, presenting as α- and β-anomers in both pyranose and furanose forms (Hignite et al., 1981).
    • Degradation studies of ciprofibrate, which yields 2-(4-(2,2-dichlorocyclopropyl)phenoxy)-2-methylpropanoic acid, reveal various byproducts under neutral and basic conditions, providing insights into its metabolic pathways (Dulayymi et al., 1993).
    • Fenofibrate and isopropyl clofibrate, containing 2-(4-chlorophenoxy)-2-methylpropanoic acid structures, have been studied for their polymorphic forms and molecular interactions, critical for understanding their pharmacological properties (Balendiran et al., 2012).
  • Environmental Science and Herbicide Analysis :

    • Research on chlorophenoxy acid herbicides, including compounds similar to 2-(2-chlorophenoxy)-2-methylpropanoic acid, has developed methods for detecting trace levels of these pesticides in water. Techniques like HPLC with electrochemical detection enhance the analysis of environmental herbicide residues (Wintersteiger et al., 1999).
    • Adsorption studies of phenoxyacid compounds on clay surfaces, including (4-chloro-2-methylphenoxy)acetic acid, help understand the environmental fate and mobility of these herbicides (Ramalho et al., 2013).
  • Organic Chemistry and Reaction Mechanisms :

    • The use of 2-chloro-2-methylpropanoic ester in glycosidation reactions demonstrates its utility in organic synthesis. This compound facilitates the efficient glycosidation of sterically hindered alcohols under mild conditions (Szpilman & Carreira, 2009).
    • Research into the reactivity of acid chlorides, including 2-(2-arylazophenoxy)-2-methylpropanoic acids, has led to the discovery of novel intramolecular ortho-chlorination reactions. This provides valuable insights for synthetic chemistry applications (Byers et al., 1981).

Safety And Hazards

The safety data sheet for “2-(2-Chlorophenoxy)propionic acid” mentions that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-(2-chlorophenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-6-4-3-5-7(8)11/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQSWIRBIUYYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169769
Record name Propanoic acid, 2-(2-chlorophenoxy)-2-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenoxy)-2-methylpropanoic acid

CAS RN

17413-79-5
Record name 2-(2-Chlorophenoxy)-2-methylpropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17413-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionic acid, 2-(o-chlorophenoxy)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017413795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-(2-chlorophenoxy)-2-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-chlorophenoxy)-2-methyl-propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Huang, PG Huang, SR Sheng… - Journal of the …, 2007 - Wiley Online Library
An efficient liquid‐phase synthesis of 2‐methyl‐2‐aryloxypropanoic acid derivatives with good yields and high purity on soluble polyethylene glycol (PEG) has been developed by …
Number of citations: 3 onlinelibrary.wiley.com
RD Davis, RN Fitzgerald, J Guo - Synthesis, 2004 - thieme-connect.com
An improved method for the formation of 2-methyl-2-aryloxypropanoic acid derivatives, an important class of compounds for the potential treatment of type II diabetes, is reported. This …
Number of citations: 14 www.thieme-connect.com

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